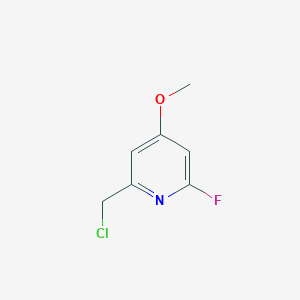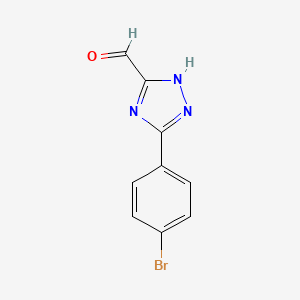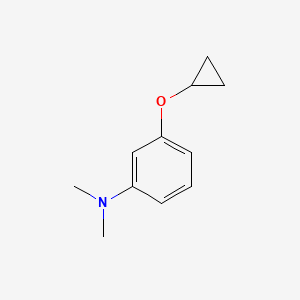
3-Cyclopropoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a cyclopropoxy group and two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
3-Cyclopropoxy-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield cyclopropoxyaniline. Subsequent methylation using methyl iodide and a base like sodium hydride can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and methylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
3-Cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group can enhance binding affinity to certain biological targets, while the dimethylamino group can modulate the compound’s electronic properties. These interactions can influence various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.
3-Cyclopropoxyaniline: Similar to 3-Cyclopropoxy-N,N-dimethylaniline but lacks the dimethylamino group.
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy and dimethylamino groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-12(2)9-4-3-5-11(8-9)13-10-6-7-10/h3-5,8,10H,6-7H2,1-2H3 |
InChIキー |
OTARJSGABLLFCX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


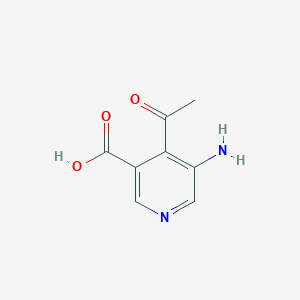
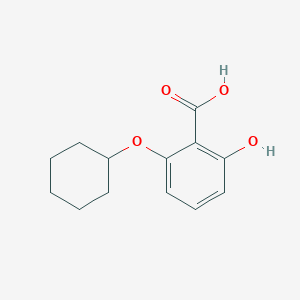

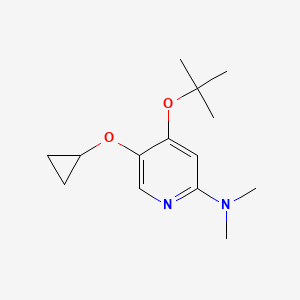
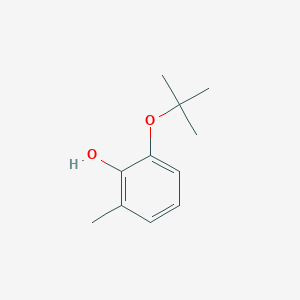
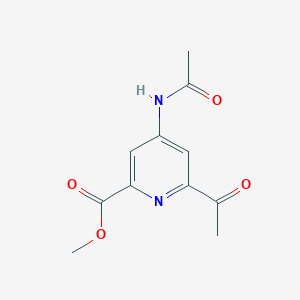
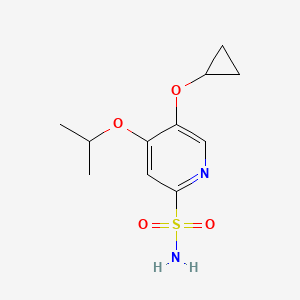
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

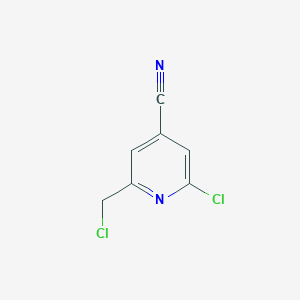

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
